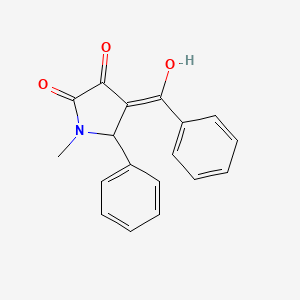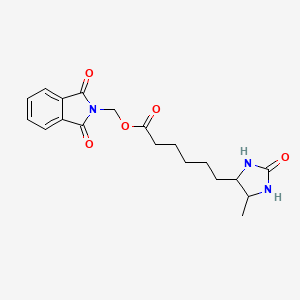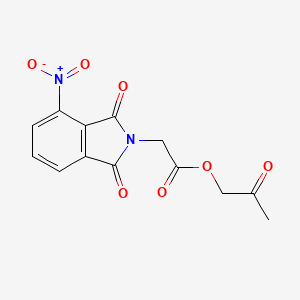
1-(4-Bromobenzyl)-4-(2-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BBMPP , belongs to the class of piperazine derivatives Its chemical structure consists of a piperazine ring substituted with a 4-bromobenzyl group and a 2-methylbenzyl group
Preparation Methods
Synthetic Routes::
Nucleophilic Substitution:
Industrial Production:
Chemical Reactions Analysis
BBMPP undergoes various chemical reactions:
Major Products:
Scientific Research Applications
BBMPP has diverse applications:
Medicinal Chemistry:
Mechanism of Action
- The exact mechanism of BBMPP’s effects remains an open question.
- Potential molecular targets include receptors or enzymes related to neurotransmission or cellular signaling pathways.
Comparison with Similar Compounds
- BBMPP’s uniqueness lies in its dual aromatic substituents.
- Similar compounds include other piperazine derivatives, such as N-substituted piperazines or benzylpiperazines.
Properties
Molecular Formula |
C19H23BrN2 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23BrN2/c1-16-4-2-3-5-18(16)15-22-12-10-21(11-13-22)14-17-6-8-19(20)9-7-17/h2-9H,10-15H2,1H3 |
InChI Key |
DVNZVVAWQQXDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine](/img/structure/B10881177.png)
![2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B10881194.png)
![2-(Naphthalen-2-yloxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10881196.png)
![2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10881204.png)
![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10881211.png)

![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B10881222.png)
![[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B10881229.png)
![2-[[2-(4-Iodophenyl)-2-oxoethyl]thio]-1,3-dimethyl-1H-imidazolium](/img/structure/B10881236.png)



![2-{[4-(2-bromo-4-methylphenyl)-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10881249.png)

